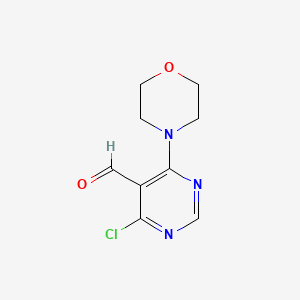

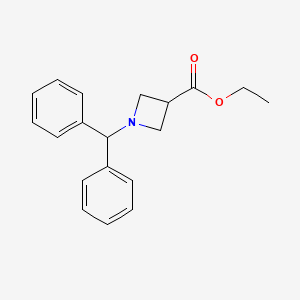

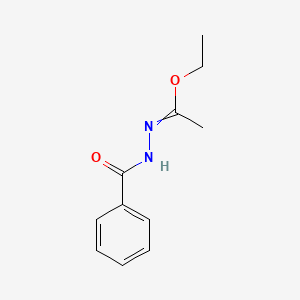

![molecular formula C11H18N2O2 B1307431 2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol CAS No. 815655-78-8](/img/structure/B1307431.png)

2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported using different methods. For instance, a four-component cyclo condensation was used to synthesize 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, employing SO4^2−/Y2O3 as a catalyst in ethanol . Another synthesis approach involved the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions to yield 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol . These methods provide a foundation for the synthesis of "2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol" by indicating the feasibility of forming piperazine derivatives with various substituents.

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been characterized using various spectroscopic techniques. In the case of the 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives, IR, EI-MS, 1H-NMR, and 13C-NMR spectral techniques were employed for structural confirmation . Additionally, a theoretical investigation of the molecular structure of 2-(1-piperazinyl)ethanol was carried out using density functional theory (DFT), which included vibrational spectra, NMR, UV, and NBO analysis . These studies highlight the importance of spectroscopic and theoretical methods in understanding the molecular structure of piperazine-related compounds.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives has been explored in various contexts. For example, lipase-catalyzed irreversible transesterification was used for the asymmetric acetylation of racemic 1-(2-furyl)ethanol . Additionally, the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives involved the treatment of different secondary amines with 4-bromomethylbenzenesulfonyl chloride, followed by a reaction with 2-furyl(1-piperazinyl)methanone . These reactions demonstrate the versatility of piperazine derivatives in chemical transformations and their potential for producing a variety of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives have been studied to assess their potential as therapeutic agents. The synthesized compounds were evaluated for their in vitro antimicrobial activities, with some showing excellent antibacterial and antifungal activities . Theoretical investigations provided insights into the electronic properties, such as HOMO and LUMO energies, and non-linear optical (NLO) properties of these compounds . Additionally, the effect of molecular sieves and organic solvents on the kinetic resolution of 1-(2-furyl)ethanol was studied, indicating the influence of reaction conditions on the properties of the resulting compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

One area of research focuses on the synthesis and characterization of this compound and its derivatives. For instance, a study on the synthesis of related compounds explored optimizing technological parameters such as raw material ratios, reaction time, and temperature to achieve high product yields, confirming the structure through comprehensive analyses (Wang Jin-peng, 2013). Another example includes theoretical investigations into the molecular structure, vibrational spectra, NMR, UV, and NBO analysis, alongside HOMO and LUMO analysis, demonstrating the compound's electronic properties and charge delocalization using density functional theory (R. Mekala, R. Mathammal, M. Sangeetha, 2015).

Potential Therapeutic Applications

Several studies have also investigated the potential therapeutic applications of derivatives of "2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol." Research into multifunctional amides, including derivatives of this compound, highlighted moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting possible applications in treating Alzheimer's disease (Mubashir Hassan et al., 2018). Another study synthesized 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, indicating good enzyme inhibitory activity and potential as therapeutic agents (G. Hussain et al., 2017).

Advanced Material and Chemical Engineering Applications

The compound and its derivatives have been applied in advanced material science and chemical engineering, including the development of new cadmium salts with specific spectral and structural properties, suggesting applications in material science (M. Hakimi et al., 2013). Furthermore, research into ionic liquids for carbon dioxide capture incorporated derivatives of this compound, highlighting their potential in environmental and industrial applications (Yansong Zhao et al., 2011).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol is available here. Researchers and users handling this compound should follow proper safety precautions, including protective equipment, ventilation, and safe storage.

Zukünftige Richtungen

Given the limited information available, future research should focus on:

- Biological Activity : Investigate its potential pharmacological effects.

- Synthetic Routes : Develop efficient and scalable synthetic methods.

- Toxicology Studies : Assess its safety profile.

- Structure-Activity Relationship (SAR) : Explore modifications for improved properties.

Please note that additional literature searches and experimental studies are essential to uncover more about this intriguing compound. 🌟

Eigenschaften

IUPAC Name |

2-[1-(furan-2-ylmethyl)piperazin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c14-6-3-10-8-12-4-5-13(10)9-11-2-1-7-15-11/h1-2,7,10,12,14H,3-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAOUUWANIYOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)CCO)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393132 | |

| Record name | 2-{1-[(Furan-2-yl)methyl]piperazin-2-yl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol | |

CAS RN |

815655-78-8 | |

| Record name | 1-(2-Furanylmethyl)-2-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=815655-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{1-[(Furan-2-yl)methyl]piperazin-2-yl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

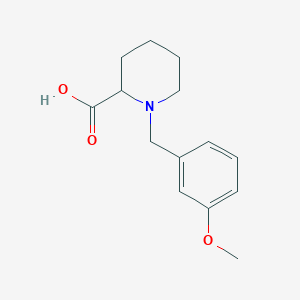

![5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1307379.png)

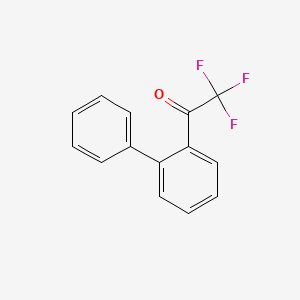

![octahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B1307387.png)

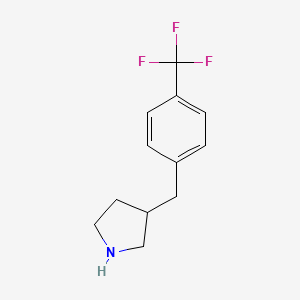

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1307388.png)

![N-[(benzyloxy)carbonyl]-3-methylvaline](/img/structure/B1307389.png)